molecular formula C14H9NO2 B096471 2-Nitrophenanthrene CAS No. 17024-18-9

2-Nitrophenanthrene

Cat. No. B096471
CAS RN: 17024-18-9
M. Wt: 223.23 g/mol
InChI Key: PYZVVHPEDWRKME-UHFFFAOYSA-N
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Description

2-Nitrophenanthrene is a nitro-aromatic compound with the molecular formula C14H9NO2 . It has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da .


Synthesis Analysis

The synthesis of nitro-aromatic compounds like 2-Nitrophenanthrene has been a subject of study due to their mutagenic and carcinogenic properties . One study describes the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids using 2,7-dinitrophenanthrene-9,10-dione (DNPO) as a photocatalyst .


Molecular Structure Analysis

The molecular structure of 2-Nitrophenanthrene consists of two or more fused aromatic rings made of carbon and hydrogen atoms and at least one nitro group . The position of the nitro group along the longest axis of the molecule can influence its mutagenicity .


Chemical Reactions Analysis

Nitro-aromatic compounds like 2-Nitrophenanthrene are known to exhibit mutagenic and carcinogenic properties . The structural and electronic factors that influence these properties have been a long-standing objective of research .


Physical And Chemical Properties Analysis

2-Nitrophenanthrene has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da . More detailed physical and chemical properties were not found in the papers retrieved.

Scientific Research Applications

  • Synthesis of Phenanthropyrroles and Phenanthrolinopyrroles : 9-Nitrophenanthrene, a compound related to 2-Nitrophenanthrene, is used in the synthesis of phenanthropyrroles, indicating its potential in organic synthesis (Lash, Novak, & Lin, 1994).

  • Formation of Genotoxic Nitro-PAH Compounds in Fish : Studies show the formation of nitro-PAH compounds in fish exposed to PAH and nitrite, highlighting the environmental and biological impact of nitro-PAHs like 2-Nitrophenanthrene (Shailaja, Rajamanickam, & Wahidulla, 2006).

  • Studies on Amination of 9-Nitrophenanthrene : Research on nucleophilic aminations of 9-nitrophenanthrene, which is closely related to 2-Nitrophenanthrene, provides insights into the chemical reactions and potential applications of nitrophenanthrenes (Barton, Grinham, & Whitaker, 1971).

  • Concentrations and Sources of Nitro-PAHs in Atmospheres : Research on nitro-PAHs in urban and suburban atmospheres, including 2-Nitrophenanthrene, helps in understanding environmental pollution and its sources (Bamford & Baker, 2003).

  • Crystal Structures of Nitrophenanthrene Compounds : Studies on the crystal structures of nitrophenanthrene compounds, including 4-nitrophenanthrene, provide insights into their photochemical reactivity, which can be extrapolated to 2-Nitrophenanthrene (Sekine et al., 2001).

  • Predicting Mutagenic Activity of Nitrophenanthrene Isomers : The study on mutagenic activity predictions for nitrophenanthrene isomers, including 2-Nitrophenanthrene, using simulated IR and Raman spectra, is crucial for understanding their biological impacts (Alparone & Librando, 2013).

  • Formation of Oxidized Products from Phenanthrene : Research on the formation of oxidized products, including nitrophenanthrenes, from the reaction of phenanthrene with the OH radical in a reaction chamber, has implications for atmospheric chemistry and environmental science (Lee & Lane, 2010).

  • Biodegradability and Extractability of Aged Chemicals in Soil : Studies on the aging of chemicals like phenanthrene in soil, and its impact on biodegradability and extractability, have environmental significance, which can be related to compounds like 2-Nitrophenanthrene (Hatzinger & Alexander, 1995).

Safety And Hazards

While specific safety and hazard information for 2-Nitrophenanthrene was not found, nitro-aromatic compounds in general pose a potential human health risk due to their mutagenic and carcinogenic properties . A safety data sheet for a related compound, 2-nitrophenanthrene-9,10-dione, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions in the study of 2-Nitrophenanthrene and similar compounds could involve further exploration of their synthesis, understanding their mechanism of action, and developing safer handling and disposal methods. The use of 2,7-dinitrophenanthrene-9,10-dione as a photocatalyst in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids shows promise .

properties

IUPAC Name

2-nitrophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVVHPEDWRKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168823
Record name Phenanthrene, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenanthrene

CAS RN

17024-18-9
Record name 2-Nitrophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17024-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKF8VDC4N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 225 g of 2-nitro-9,10-dihydrophenanthrene, 227 g of 2,3-dichloro-5,6-dicyano-p-benzoquinone, and 2.4 L of 1,4-dioxane were added, and then the mixture was stirred for 24 hours under heating reflux. After having been cooled to room temperature, the reaction solution was concentrated. The residue was purified by silica gel column chromatography, and was then washed with methanol. Thus, 134 g of a white crystal were obtained (in 60% yield).
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
T Hirayama, T Watanabe, M Akita, S Shimomura… - Mutation Research …, 1988 - Elsevier
In order to elucidate the mechanisms of mutagenic activation of nitroarenes, we studied the relationships between the mutagenic potency and chemical structure of 2-nitro- and 2,7-…
Number of citations: 27 www.sciencedirect.com
A Alparone, V Librando - Chemosphere, 2013 - Elsevier
This paper expands upon our original work on nitroanthracenes in (Alparone, A., Librando, V., 2012. Spectrochim. Acta A 89, 129–136) on the series of nitrophenanthrene isomers. …
Number of citations: 14 www.sciencedirect.com
AK Wadday, ST Ghafel - 2022 International Congress on …, 2022 - ieeexplore.ieee.org
… The forbidden energy gap was reduced and the 2-Nitroanthracene; 2NitroPhenanthrene molecule has the smallest value so the results showed a decrease in gap energies and the …
Number of citations: 0 ieeexplore.ieee.org
PA Leclercq, AC Bellaart… - Recueil des Travaux …, 1973 - Wiley Online Library
… Reduction of 6‐nitroquinaldine and of 2‐nitrophenanthrene was carried out with phosphine … 6,6′‐azoquinaldine, while 2‐nitrophenanthrene afforded only 2,2′‐azoxyphenanthrene. …
Number of citations: 4 onlinelibrary.wiley.com
ESC Kwok, WP Harger, J Arey… - Environmental science & …, 1994 - ACS Publications
… We obtained an elution order of 4-, 9-, 1-, 3-, and 2-nitrophenanthrene, while Robbat et al. (34) predicted that 2-nitrophenanthrene should elute prior to 3-nitrophenanthrene. …
Number of citations: 110 pubs.acs.org
EC Miller, PD Lotlikar, HC Pitot, TL Fletcher, JA Miller - Cancer Research, 1966 - AACR
… This compound was prepared by the reductive acetylation of 2-nitrophenanthrene. An unequivocal synthesis of small amounts of the latter compound was reported by Bavin and Dewar (…
Number of citations: 78 aacrjournals.org
PMG Bavin, MJS Dewar - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… We also obtained 2-nitrophenanthrene by a very much better method, based on the … When this was heated with polyphosphoric W'--'d (I) acid, 2-nitrophenanthrene was formed in …
Number of citations: 20 pubs.rsc.org
JD Loudon, ADB Sloan, LA Summers - Journal of the Chemical …, 1957 - pubs.rsc.org
… 2-nitrophenanthrene (VII; R = H) as the product of a similar reaction applied to the thiepin (V; R = H). 2-Nitrophenanthrene … , with varying small amounts of 2-nitrophenanthrene and of 2-…
Number of citations: 14 pubs.rsc.org
IC Calder, PJ Williams - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… compounds, but the difficulty of synthesis of 2-nitrophenanthrene (2a) which is the most … We have developed an efficient straightforward synthesis of 2-nitrophenanthrene (2a) by …
Number of citations: 14 www.publish.csiro.au
A Eirin, F Fernández, G Gómez, C López… - Synthetic …, 1989 - Taylor & Francis
… 9,10-Dihydro-2-phenanthrenamine (5) was obtained from 9,lO-dihydro-2-nitrophenanthrene (4) making use as reducing agent of the Sn/conc. HCI in AcOH system, which afforded the …
Number of citations: 4 www.tandfonline.com

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